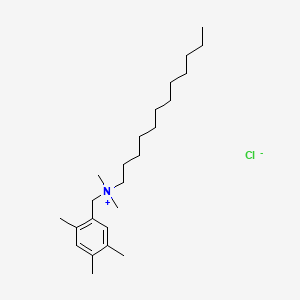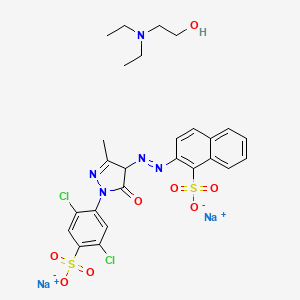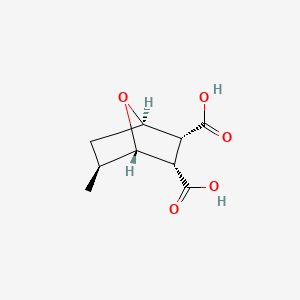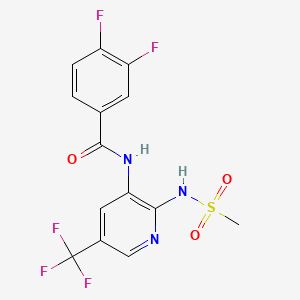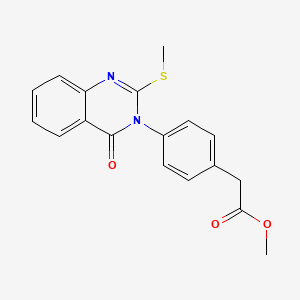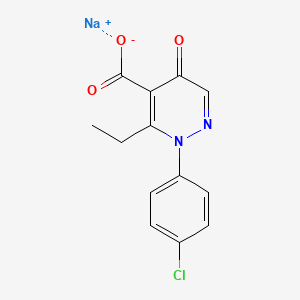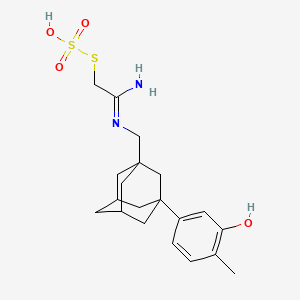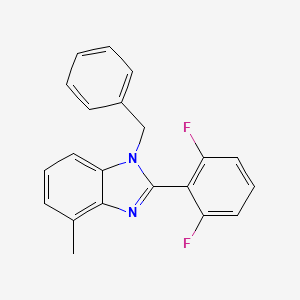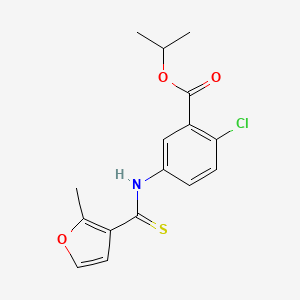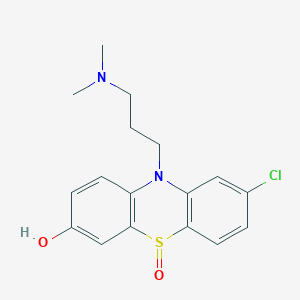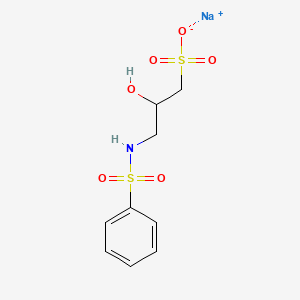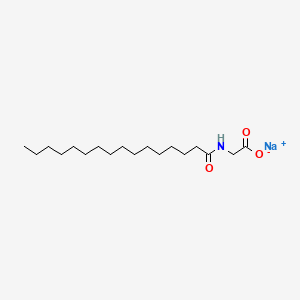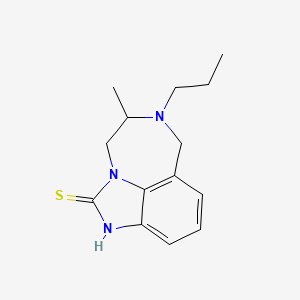![molecular formula C18H14N6O4 B12754423 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one CAS No. 80019-25-6](/img/structure/B12754423.png)
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking a methoxy-nitrophenyl group to a pyrazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one typically involves the following steps:
Diazotization: The starting material, 4-methoxy-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one in an alkaline medium to form the azo compound.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-methoxy-2-nitroaniline are diazotized in industrial reactors.
Continuous Coupling: The diazonium salt is continuously fed into a reactor containing 2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one under controlled conditions to produce the azo compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Reduction: Produces 4-methoxy-2-aminophenyl derivatives.
Oxidation: Yields 4-formyl-2-nitrophenyl or 4-carboxy-2-nitrophenyl derivatives.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The methoxy and nitro groups can participate in various chemical reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
- 3-[(4-Methyl-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
Uniqueness
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one is unique due to the presence of the methoxy group, which can undergo specific chemical reactions that are not possible with other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and drugs.
Properties
CAS No. |
80019-25-6 |
|---|---|
Molecular Formula |
C18H14N6O4 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[(4-methoxy-2-nitrophenyl)diazenyl]-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H14N6O4/c1-10-16(21-20-14-8-7-11(28-2)9-15(14)24(26)27)17-19-13-6-4-3-5-12(13)18(25)23(17)22-10/h3-9,22H,1-2H3 |
InChI Key |
DBNSLNBUASUXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


